molecular formula C21H18N4O2 B2968768 N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034605-65-5

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2968768
CAS No.: 2034605-65-5
M. Wt: 358.401
InChI Key: HONZATFSZWFWIY-UHFFFAOYSA-N
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Description

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a xanthene core, an azetidine ring, and a pyrimidine moiety

Scientific Research Applications

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential as an anticancer agent and as a scaffold for drug development.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology . Future research might focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction using polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions. Finally, the pyrimidine moiety can be attached using a nucleophilic substitution reaction with suitable pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis for the xanthene core , as well as continuous flow chemistry techniques for the cyclization and substitution steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Xanthone derivatives: Compounds with a xanthene core that exhibit similar optical properties.

    Azetidine derivatives: Compounds containing the azetidine ring, often used in medicinal chemistry.

    Pyrimidine derivatives: Compounds with a pyrimidine moiety, widely studied for their biological activity.

Uniqueness

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to the combination of its three distinct structural components, which confer a range of chemical reactivity and potential applications. The presence of the xanthene core provides fluorescence properties, the azetidine ring offers structural rigidity, and the pyrimidine moiety contributes to its biological activity.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20(25-12-14(13-25)24-21-22-10-5-11-23-21)19-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)19/h1-11,14,19H,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZATFSZWFWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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